molecular formula C18H22N4O2S2 B2577230 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392299-94-4

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No. B2577230
CAS RN: 392299-94-4
M. Wt: 390.52
InChI Key: FYIGJXSKYJELHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one, a component of the compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .

Scientific Research Applications

Antioomycete Activity

The compound has demonstrated promising antioomycete activity against the phytopathogen Pythium recalcitrans. In a study, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction. Among them, compound I23 exhibited the highest in vitro potency against P. recalcitrans with an EC50 value of 14 μM, surpassing the commercial fungicide hymexazol. Additionally, I23 showed in vivo preventive efficacy, making it a potential candidate for plant disease management .

Mode of Action

The mode of action of I23 involves disrupting the biological membrane systems of P. recalcitrans. Physiological, biochemical, ultrastructural, and lipidomics analyses support this mechanism .

Structural Requirements

CoMFA and CoMSIA models revealed that the C4-carboxyl group and other structural features are essential for antioomycete activity. Understanding these structural requirements can guide the design of more potent derivatives .

Indole Derivatives

Indole derivatives play a significant role in natural products and drugs. They exhibit various biologically vital properties. The investigation of novel synthetic methods for constructing indoles has attracted attention. Notably, indoles are used as moieties in selected alkaloids, contributing to their biological activity .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzothiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, exhibit anti-inflammatory and analgesic activities. These compounds have potential therapeutic applications .

Antitubercular Activity

Indole derivatives have been investigated for their in vitro antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were tested against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-18(2,3)15(24)19-16-20-21-17(26-16)25-11-14(23)22-10-6-8-12-7-4-5-9-13(12)22/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIGJXSKYJELHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

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